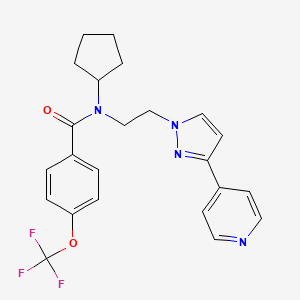

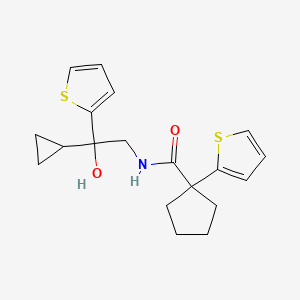

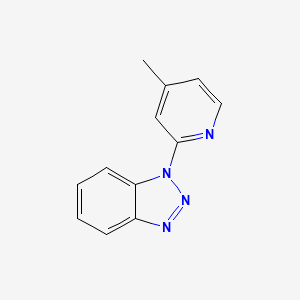

![molecular formula C19H13ClN4OS B3003739 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 896678-66-3](/img/structure/B3003739.png)

6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an organic molecule that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

Thiazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 4.7273 (7) Å, b = 10.2148 (16) Å, c = 21.283 (3) Å, β = 91.458 (4)°, V = 1027.4 (3) Å 3, Z = 4 .科学的研究の応用

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Compounds similar to 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide have shown antimicrobial properties against a range of bacteria and fungi. For example, certain 4-Thiazolidinones of Nicotinic Acid demonstrated antimicrobial effects against bacteria like S. aureus and E. coli, and fungi such as C. albicans (Patel & Shaikh, 2010).

- Antifungal Agents : 2-Aminonicotinamide derivatives have been evaluated for their in vitro antifungal activity, showing potential against Candida albicans and other fungi (Ni et al., 2017).

Anticancer and Apoptotic Effects

- Inducers of Apoptosis : A study identified N-phenyl nicotinamides, structurally related to this compound, as potent inducers of apoptosis in cancer cells (Cai et al., 2003).

Synthesis and Chemical Reactivity

- Novel Synthesis Methods : Research has been conducted on the synthesis of related compounds, exploring their chemical reactivity and potential applications. For instance, the synthesis of substituted thiazolo[5,4-b]pyridines has been explored, highlighting the potential of these compounds in various applications (Barlin et al., 1984).

Biological Activity and Drug Development

- Biological Activities : Several studies have investigated the biological activities of nicotinamide derivatives, including their potential as antitumor agents. For example, novel N-substitutedphenyl-2-pyrazolylnicotinamides have shown insecticidal and fungicidal activities, indicating their potential in agricultural applications (Shang et al., 2019).

Additional Applications

- Other studies have looked into the utilization of nicotinamide derivatives in mammals, insects, and bacteria, highlighting the broad spectrum of potential applications of these compounds (Ellinger et al., 1947).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have a wide range of medicinal and biological properties . They can serve as ligands for various receptors and inhibit several enzymes .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

For example, they are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals .

生化学分析

Biochemical Properties

The biochemical properties of 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide are largely attributed to its potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .

Cellular Effects

In terms of cellular effects, this compound has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, thereby influencing the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against PI3Ks, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Given its potent inhibitory activity against PI3Ks, it is likely that its effects would vary with dosage .

Metabolic Pathways

Given its potent inhibitory activity against PI3Ks, it is likely that it would interact with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its potent inhibitory activity against PI3Ks, it is likely that it would interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its potent inhibitory activity against PI3Ks, it is likely that it would be directed to specific compartments or organelles where these enzymes are located .

特性

IUPAC Name |

6-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4OS/c1-11-13(18-24-15-6-3-9-21-19(15)26-18)4-2-5-14(11)23-17(25)12-7-8-16(20)22-10-12/h2-10H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHASOYRGFKLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

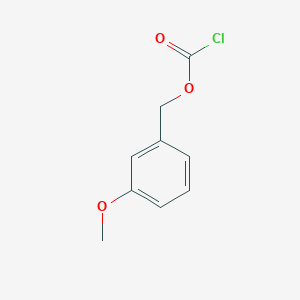

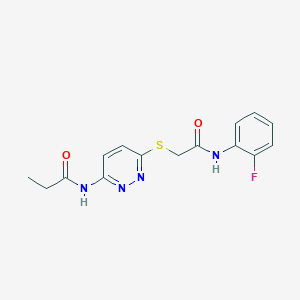

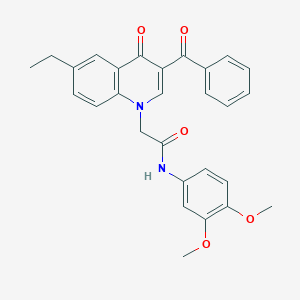

![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)

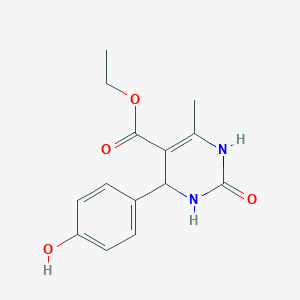

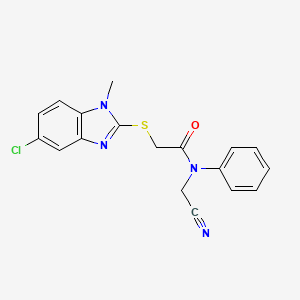

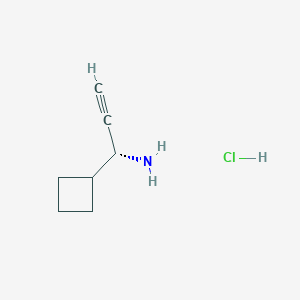

![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)

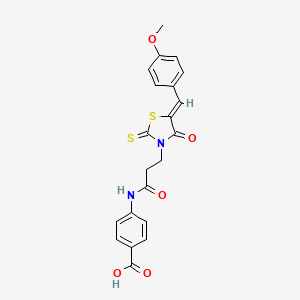

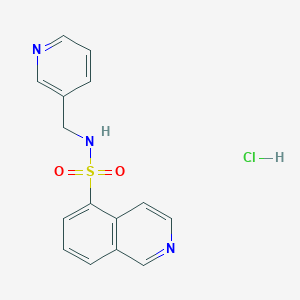

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)